Borax (B4Na2O7.10H2O)

Catalog No.
S636652
CAS No.
1330-43-4
M.F
B4Na2O7.10H2O
B4O7Na2. 10H2O
B4H20Na2O17
M. Wt
381.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Borax (B4Na2O7.10H2O)

CAS Number

1330-43-4

Product Name

Borax (B4Na2O7.10H2O)

IUPAC Name

disodium;3,7-dioxido-2,4,6,8,9-pentaoxa-1,3,5,7-tetraborabicyclo[3.3.1]nonane;decahydrate

Molecular Formula

B4Na2O7.10H2O
B4O7Na2. 10H2O
B4H20Na2O17

Molecular Weight

381.4 g/mol

InChI

InChI=1S/B4O7.2Na.10H2O/c5-1-7-3-9-2(6)10-4(8-1)11-3;;;;;;;;;;;;/h;;;10*1H2/q-2;2*+1;;;;;;;;;;

InChI Key

CDMADVZSLOHIFP-UHFFFAOYSA-N

SMILES

Array

solubility

Aqueous solution is alkaline to litmus and phenolphthalein; pH about pH = 9.5
At 100 °C loses 5H2O; at 150 °C loses 9H2O; becomes anhydrous at 320 °C; borax dissolves many metallic oxides when fused with them
In water, 5.93X10+4 mg/L at 25 °C
3.17 g/100 g water at 25 °C
1 g/16 mL in water; 1 g/0.6 mL boiling water; 1 g/1 mL glycerol; insoluble in alcohol
Insoluble in ethanol
0.60 g/100 g acetone
Solubility in water, g/100ml at 20Â °C: 5.1
6%

Synonyms

Boron Sodium Oxide; Boric Acid Disodium Salt; Anhydrous Borax; Borax Glass; Disodium Tetraborate; FR 28; FR 28 (borate); Fireless B; Fireless B Liquid; Fused Borax; Granubor; Rasorite 65; Sodium Biborate; Sodium Borate; Sodium Boron Oxide (Na2B4O7);

Canonical SMILES

B1(OB2OB(OB(O1)O2)[O-])[O-].[Na+].[Na+]

The exact mass of the compound Sodium Tetraborate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as water solubility: 3.1% at 25 °c; 2.5% at 20 °csolubility at 25 °c: 16.7% in methanol; 30% in ethylene glycol; 40.6 g/l in formamidesolubility in water, g/100ml at 20 °c: 5.1solubility in water, g/100ml at 20 °c: 2.564%. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Boron Compounds - Boric Acids - Borates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.

Sodium tetraborate decahydrate (B4Na2O7·10H2O), commonly known as borax, is a highly hydrated, alkaline borate salt essential to industrial and laboratory applications. Functioning as a primary pH buffer (pH 9.180 at 25°C), a rapid-dissolving flux, and a potent cross-linking agent, it is distinguished from other borates by its high water of crystallization (approximately 47.2% by weight). This structural water drives its endothermic cooling capacity in flame retardants and facilitates rapid aqueous dissolution compared to lower hydrates. For procurement, selecting the decahydrate form is driven by the need for built-in alkalinity, immediate solubility in ambient systems, and specific thermal dehydration profiles that anhydrous or pentahydrate forms cannot provide .

Substituting borax decahydrate with boric acid (H3BO3), borax pentahydrate, or anhydrous borax compromises formulation kinetics and functional performance. In polymer cross-linking (e.g., polyvinyl alcohol), substituting with boric acid fails because boric acid lacks the intrinsic alkalinity required to generate the active tetrahydroxyborate cross-linking ion, necessitating the addition of external bases[1]. In thermal applications, replacing the decahydrate with anhydrous borax eliminates the critical endothermic release of 10 moles of water, drastically reducing the material's heat-absorption capacity before glass formation [2]. Furthermore, while borax pentahydrate offers a higher boron concentration per mass, it exhibits slower dissolution rates in cold water, which can increase processing times and energy costs in liquid formulation workflows [3].

Endothermic Heat Absorption via Dehydration

Borax decahydrate provides greater endothermic cooling capacity compared to anhydrous borax due to its massive reserve of structural water. Upon heating above 60°C, the decahydrate endothermically releases 10 moles of water (constituting ~47.2% of its mass), absorbing significant thermal energy before melting into a vitreous char barrier[1]. Anhydrous borax, lacking this water of hydration, only provides the physical barrier effect without the critical endothermic cooling phase, making the decahydrate strictly necessary for applications requiring substrate cooling below ignition temperatures[2].

Evidence DimensionEndothermic mass loss (water release) during heating
Target Compound DataBorax decahydrate (~47.2% mass loss via endothermic water release)
Comparator Or BaselineAnhydrous borax (0% water release)
Quantified Difference47.2% greater endothermic mass loss capacity
ConditionsThermal degradation / pyrolysis conditions (>60°C)

Procurement for cellulosic flame retardants must specify the decahydrate to ensure the formulation actively cools the substrate rather than merely coating it.

Single-Component Alkaline Cross-Linking of Polyhydroxyl Polymers

For cross-linking polyhydroxyl polymers like polyvinyl alcohol (PVA) or guar gum, borax decahydrate acts as a highly efficient, single-component cross-linker. The active cross-linking species is the tetrahydroxyborate ion[B(OH)4]-, which forms readily in alkaline environments [1]. Borax naturally buffers the solution to pH ~9.2, spontaneously generating this ion. In contrast, boric acid (pH ~5.1) remains predominantly in its un-ionized, non-cross-linking form unless a secondary alkaline agent (like NaOH) is added to drive the pH above 8 [2].

Evidence DimensionSolution pH and active cross-linker generation
Target Compound DataBorax decahydrate (Natural pH ~9.2, spontaneous [B(OH)4]- formation)
Comparator Or BaselineBoric acid (Natural pH ~5.1, requires added base for activation)
Quantified Difference~4.1 pH unit difference natively, eliminating the need for a secondary pH modifier
ConditionsAqueous polymer solutions (e.g., PVA, guar) at ambient temperature

Using borax decahydrate simplifies procurement and manufacturing by combining the cross-linking agent and the necessary alkaline buffer into a single raw material.

NIST-Traceable Primary pH Buffering

High-purity sodium tetraborate decahydrate is the globally recognized standard for alkaline pH calibration. It yields a highly stable, reproducible pH of 9.180 at 25°C. Generic borate mixtures or lower hydrates cannot be used as primary reference materials because their variable hydration states alter the exact molarity and ionic strength of the resulting solution. Certified reference materials (CRMs) strictly rely on the decahydrate form, qualified against NIST and PTB primary standard reference materials, to guarantee an uncertainty of typically ±0.01 to 0.02 pH units [1].

Evidence DimensionCertified pH stability and standardization
Target Compound DataBorax decahydrate (Certified pH 9.180 ± 0.01 at 25°C)
Comparator Or BaselineUncertified borate blends / variable hydrates (Unpredictable ionic strength and pH drift)
Quantified DifferenceGuarantees ISO 17025/17034 compliant calibration at exactly 9.180 pH
Conditions25°C aqueous calibration standard preparation

Laboratories must procure the specific high-purity decahydrate form to maintain ISO compliance and ensure accurate, reproducible alkaline pH measurements.

Rapid Dissolution Kinetics in Aqueous Formulations

In liquid formulation workflows, borax decahydrate offers faster dissolution kinetics compared to borax pentahydrate and anhydrous borax. Although the decahydrate has a lower elemental boron content (~11.4% vs 15% for pentahydrate), its high degree of hydration allows it to dissolve much more rapidly in cold and ambient water[1]. Anhydrous borax is notoriously slow to dissolve and prone to clumping in aqueous systems. This makes the decahydrate a highly efficient choice for liquid detergents, adhesives, and agricultural solutions where minimizing mixing time and heating costs is critical [2].

Evidence DimensionElemental boron content vs. dissolution rate
Target Compound DataBorax decahydrate (11.4% Boron, rapid ambient dissolution)
Comparator Or BaselineBorax pentahydrate (15% Boron, slower dissolution)
Quantified DifferenceTrades 3.6% absolute boron content for significantly faster aqueous processing kinetics
ConditionsAmbient aqueous mixing

Buyers formulating liquid products should select the decahydrate to reduce batch processing times and avoid the heating costs required to dissolve lower hydrates.

Cellulosic Flame Retardant Formulations

Directly leveraging its ~47.2% endothermic water release (Section 3, Item 1), borax decahydrate is the targeted choice for treating wood, paper, and natural fibers where cooling the substrate is as important as forming a glassy char barrier [1].

PVA Hydrogel and Adhesive Manufacturing

Utilizing its natural pH 9.2 buffering capacity (Section 3, Item 2), it serves as a single-component cross-linker for polyvinyl alcohol, eliminating the need for secondary caustic additives in the production of adhesives, slimes, and rheology modifiers[2].

ISO-Compliant Analytical Buffer Production

Relying on its precise thermodynamic stability (Section 3, Item 3), high-purity decahydrate is strictly required for manufacturing NIST-traceable pH 9.18 calibration standards used in accredited testing laboratories .

Cold-Mix Liquid Detergents and Fluxes

Taking advantage of its rapid dissolution kinetics (Section 3, Item 4), the decahydrate is selected over pentahydrate in liquid formulations where minimizing mechanical mixing time and heating energy is a priority [3].

Physical Description

Dry Powder; Other Solid; NKRA; Pellets or Large Crystals
White, odorless, crystalline solid; Becomes anhydrous at 608 degrees F; [NIOSH]
WHITE CRYSTALS OR CRYSTALLINE POWDER.
White, odorless, crystalline solid.
White, odorless, crystalline solid. [herbicide] [Note: Becomes anhydrous at 608 °F.]

Color/Form

White, monoclinic crystals
Hard crystals, granules or crystalline powder; efflorescent in dry air, the crystals often being coated with white powder
Crystalline granules or crystalline powder
White, crystalline solid [Note: Becomes anhydrous at 608 degrees F]

Hydrogen Bond Acceptor Count

17

Hydrogen Bond Donor Count

10

Exact Mass

382.0868084 Da

Monoisotopic Mass

382.0868084 Da

Boiling Point

608 °F

Heavy Atom Count

23

Taste

Alkaline

Density

1.73 g/cu cm
Relative density (water = 1): 1.7
1.73

Odor

Odorless

Decomposition

When heated to decomposition it emits toxic fumes of /sodium oxide and boron/.

Melting Point

75 °C (decomposes)
167 °F

UNII

91MBZ8H3QO

Related CAS

63989-70-8 (di-hydrochloride heptahydrate)

GHS Hazard Statements

Aggregated GHS information provided by 75 companies from 5 notifications to the ECHA C&L Inventory.;
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

No FDA- or EMA-approved therapeutic indications on its own.

Therapeutic Uses

Borax has a feeble bacteriostatic action similar to that of boric acid. It is not used internally. Applied externally it is mildly astringent and was formerly used as a gargle or mouthwash in the treatment of aphthous ulcers and stomatitis, as a lotion in bromidrosis and inflammatory conditions of the eye, and as a nasal douche.
Borax Glycerin and Honey of Borax were formerly used as paints for the throat and tongue and to alleviate dryness of mouth but excessive use may cause toxic effects, they should not be used. /Borax Glycerin and Honey of Borax/
Borax was used for treatment of 31 patients suffering from skeletal fluorosis. The amount administered was gradually increased from 300-1100 mg/day during a three month period, with one week resting period each month. Experimental criteria included observation of symptoms, of physical signs such as movement of joints, and urinary excretion of fluoride and boron tetrafluoride. Findings in patients given borax were compared with data obtained from controls to whom no borax was administered. Borax appeared to be effective.
Clinically, sodium borate and boric acid have been used as irrigants, dressings, antiseptics, buffers, and preservatives.
EXPTL THER: Sodium borate and boric acid are used or have been tested for medical purposes in many foreign countries. /In Japan,/... 5% sodium borate is sprayed on the skin following application of analgesic agents to form a transparent, flexible, water-resistant film. ...In India, a formulation of "indigenous Indian drugs" and 25% sodium borate is reported to be a long-acting (4 months) oral contraceptive; it has been reported that the drug acts by inhibiting endometrial alkaline phosphatase and preventing ovum implantation. ...In Russia, sodium borate is administered orally to patients with hepatocerebral dystrophy to remove accumulated pathological quantities of copper from the body.

Pharmacology

Boric acid exhibits minimal bacteriostatic and antifungal activities [L2140]. Boric acid is likely to mediate antifungal actions at high concentrations over prolonged exposures [A32457].

Mechanism of Action

Information regarding the mechanism of action of boric acid in mediating its antibacterial or antifungal actions is limited. Boric acid inhibits biofilm formation and hyphal transformation of _Candida albicans_, which are critical virulence factors. In addition, arrest of fungal growth was observed with the treatment of boric acid.

Vapor Pressure

Approximately 0 mm Hg
0 mmHg (approx)

Pictograms

Health Hazard

Health Hazard

Other CAS

1330-43-4
12267-73-1
1303-96-4

Absorption Distribution and Excretion

Boric acid is well absorbed from the gastrointestinal tract, open wounds, and serous cavities but displays limited absorption in intact skin. Following intraperitoneal injection in mice, the peak concentration was reached in about 1.0-1.5 hr in the brain whereas the value was 0.5 hr in other tissues.
Regardless the route of administration, boric acid predominantly undergoes rapid renal excretion of >90% of total administered dose as unchanged form. Small amounts are also excreted into sweat, saliva, and feces. Following administration as ointment, urinary excretion of boric acid accounted for only 1% of the administered dose.
Volume of distribution ranges from 0.17 to 0.5 L/kg in humans, where large amounts of boric acid are localized in brain, liver, and kidney.
A case report of acute boric acid poisoning following oral ingestion of 21 g of boric acid presents the total body clearance of 0.99 L/h before hemodialysis.
A 1 mL oral dose of borax solution was given orally to male Wistar rats at eleven concentrations (0, 100, 200, 300, 400, 500, 600, 700, 800, 900, 1000 mg boron/L). Twenty four hour urine samples were analyzed and the reported recovery was 99.6 +/- 7.9%.
These compounds /boric acid and borax/ may enter body by inhalation, ingestion or by skin absorption through mucous membranes or skin burns. Absorption through damaged skin is rapid and almost complete; absorption also occurs through undamaged skin but not to sufficient extent to cause poisoning. Following absorption, there is a rise in concentration of boron in cerebrospinal fluid, but highest concentrations are found in brain tissues, liver and adipose tissue. Repeated doses have cumulative effect with retention ... greatest in bone tissue. ... Elimination is mainly in urine but also to a lesser extent in feces, milk and sweat.
... Absorption and transportation greatest via roots; moves to growing parts of plant.
In a carefully conducted human in vivo study, found that only 0.23, 0.21, and 0.12% of a saturated dose of boric acid, borax, and disodium octaborate tetrahydrate, respectively were absorbed.
For more Absorption, Distribution and Excretion (Complete) data for BORAX (9 total), please visit the HSDB record page.

Metabolism Metabolites

No metabolic pathways reported.

Associated Chemicals

Sodium borate monohydrate; 10332-33-9
Sodium borate pentahydrate; 12179-04-3

Wikipedia

Borax
Sodium borate

Drug Warnings

Borax and boric acid used in powders and ointments have resulted in serious poisonings and death.

Biological Half Life

According to human cases of poisoning, the elimination half-life of boric acid ranges from 13 to 24 hours.
... Readily absorbed from the gastrointestinal tract and excreted in the urine with a half-life of about 24 hours.
... A group of rats (n = 10) was dosed intravenously with borax at 0.4 mg boron/100 g of body weight. The following kinetic parameters were reported: elimination half life was 4.64 hr; total clearance was 0.359 mL/min per 100 g body weight.

Use Classification

EPA Safer Chemical Functional Use Classes -> Enzymes and Enzyme Stabilizers
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Cosmetics -> Buffering

Methods of Manufacturing

Processing of sodium borate ores by crushing, heating, mechanical separation, selective crystallization, and finally flotation of borax decahydrate or pentahydrate from the resultant concentrated borax liquor
Disodium tetraborate (borax) containing 5 or 10 molecules of water is produced mainly from sodium-containing borate ores. The mined ore is crushed and ground before dissolution in a hot recycled aqueous solution containing some borax. Insoluble gangue (clay particles) present in the hot slurry is separated off to produce a clear concentrated borax solution. Evaporative cooling of this solution to selected temperatures results in crystallization of the desired products, which are then separated from the residual liquor and dried. /Borax/
Fractional crystallization from Searles Lake brine, solution of kernite ore followed by crystallization. Also from colemanite, natural borax, uxelite, and other borates.

General Manufacturing Information

Fabricated Metal Product Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Miscellaneous Manufacturing
Borax (B4Na2O7.10H2O): ACTIVE
The WHO Recommended Classification of Pesticides by Hazard identifies borax (technical grade) as Class III: slightly hazardous; Main Use: fungicide, other than for seed treatment.
Borates were known before Babylonian times to be useful as a flux for welding gold and have been found in enamels from China as early as 300 B.C. At the end of the 13th century Marco Polo brought borax from Mongolia to Europe. This became the primary European source for use as a soldering and aneameling agent.

Analytic Laboratory Methods

In plant material: (b) ignite with barium hydroxide, extract ash with dilute acetic acid & determine Colorimetrically with p-nitrobenzeneazo-1,8-dihydroxynaphthalene-3,6-disulfonic acid: Austin CM & Mchargue JS, J Assoc of Agric Chem 31: 427 (1948).
Airborne borax ... may be collected as aqueous solution in impingers. Metallic ions may be determined by titration with dilute hydrochloric acid. Acidic B2O3 moiety may then be measured by complexing with mannitol & titrating with dilute NaOH.
An automated fluorometric method is described for measuring boron in compounds such as boric acid, borax, & sodium perborate in water & sewage effluents.

Storage Conditions

Separated from acids.
Keep container tightly closed in a dry and well-ventilated place.

Interactions

Alteration of borate toxicity has been demonstrated in young, 4 to 6 wk old mice by simultaneous administration of d-glucose with borax. Least toxic were molar ratios of 1:1.5 and 1:2 borax-d-glucose, which reduced mortality from 100% to 45 and 37.5% ... Borax ... complexes with polyhydroxy compounds in aqueous solution, resulting in altered toxicities.

Stability Shelf Life

Stable. When heated above about 62 °C, borax loses water of crystallization, first forming the pentahydrate and then anhydrous sodium tetraborate.

Dates

Last modified: 08-15-2023
Iavazzo C, Gkegkes ID, Zarkada IM, Falagas ME: Boric acid for recurrent vulvovaginal candidiasis: the clinical evidence. J Womens Health (Larchmt). 2011 Aug;20(8):1245-55. doi: 10.1089/jwh.2010.2708. Epub 2011 Jul 20. [PMID:21774671]
Teshima D, Morishita K, Ueda Y, Futagami K, Higuchi S, Komoda T, Nanishi F, Taniyama T, Yoshitake J, Aoyama T: Clinical management of boric acid ingestion: pharmacokinetic assessment of efficacy of hemodialysis for treatment of acute boric acid poisoning. J Pharmacobiodyn. 1992 Jun;15(6):287-94. [PMID:1432568]
De Seta F, Schmidt M, Vu B, Essmann M, Larsen B: Antifungal mechanisms supporting boric acid therapy of Candida vaginitis. J Antimicrob Chemother. 2009 Feb;63(2):325-36. doi: 10.1093/jac/dkn486. Epub 2008 Dec 4. [PMID:19059942]
BORIC ACID - National Library of Medicine HSDB Database- Toxnet - NIH
Boric Acid - National Toxicology Program - NIH
Fisher Scientific: Sodium Borate MSDS

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